![molecular formula C17H20N2O3S B4189441 N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4189441.png)
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent and selective inhibitor of the p53-MDM2 interaction, which is a critical pathway for the regulation of the tumor suppressor protein p53.
Scientific Research Applications
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. It has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including those that are resistant to chemotherapy. N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Mechanism of Action
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is a potent and selective inhibitor of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to and inhibits the activity of p53, which is a critical tumor suppressor protein. By inhibiting the p53-MDM2 interaction, N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide promotes the activation of p53 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to induce tumor regression in xenograft models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is its selectivity for the p53-MDM2 interaction. This makes it a useful tool for studying the role of p53 in cancer and for developing new cancer therapies. However, one limitation of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another area of interest is the development of combination therapies that include N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide and other cancer drugs. Finally, there is interest in exploring the use of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide in combination with immunotherapy for the treatment of cancer.
In conclusion, N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown promise in preclinical models of cancer. It is a potent and selective inhibitor of the p53-MDM2 interaction and has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments, and there are several potential future directions for its study in the field of cancer research.
properties
IUPAC Name |
2-(methanesulfonamido)-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)13-8-4-6-10-15(13)18-17(20)14-9-5-7-11-16(14)19-23(3,21)22/h4-12,19H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORKPEJWHIVXKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)amino]-N-[2-(propan-2-yl)phenyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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